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Abstract

This technical guide provides an in-depth analysis of the spectroscopic signature of 2-Amino-4-methoxy-6-methylpyrimidine
(AMMP), a heterocyclic compound of interest in medicinal and synthetic chemistry. By integrating data from Nuclear Magnetic
Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we present a comprehensive characterization to
serve as a definitive reference for researchers, scientists, and professionals in drug development. This document emphasizes the
causal relationships between molecular structure and spectral features, grounded in authoritative data and theoretical calculations.

Introduction: The 2-Amino-4-methoxy-6-methylpyrimidine Moiety

2-Amino-4-methoxy-6-methylpyrimidine (CAS No. 7749-47-5) is a substituted pyrimidine, a class of heterocyclic aromatic
compounds fundamental to various biological processes and synthetic applications.[1] With a molecular formula of CeHsNsO and a
molecular weight of 139.16 g/mol , its structure features a core pyrimidine ring functionalized with an amino group, a methoxy group,
and a methyl group.[2] This unique combination of electron-donating groups (amino, methoxy) and an electron-releasing group
(methyl) on the heterocyclic scaffold creates a distinct electronic environment that is reflected in its spectroscopic properties.
Understanding this spectroscopic fingerprint is paramount for confirming its identity, assessing purity, and studying its role in
chemical reactions.

A comprehensive study by Prabavathi and Nilufer (2015) combined experimental spectroscopy with Density Functional Theory
(DFT) calculations to provide a robust analysis of AMMP's molecular structure and vibrational modes.[2] This guide synthesizes
findings from such foundational work to offer a practical, in-depth perspective.

Molecular Structure

The structural arrangement of AMMP is key to interpreting its spectra. The numbering convention used throughout this guide is
illustrated below.

Caption: Molecular structure of 2-Amino-4-methoxy-6-methylpyrimidine (AMMP).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. The analysis is
based on the principle that atomic nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific resonance
frequency. For AMMP, both *H and 3C NMR are essential for unambiguous structural confirmation. The chemical shifts are
calculated using the Gauge-Independent Atomic Orbital (GIAO) method, which provides a strong theoretical correlation with
experimental data.[2]
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'H NMR Spectroscopy

The 'H NMR spectrum of AMMP reveals five distinct proton environments. The choice of solvent (e.g., CDCIls or DMSO-ds) is
critical, as it can influence the chemical shift of labile protons, particularly those of the amino group, through hydrogen bonding.

* Sample Preparation: Dissolve 5-10 mg of high-purity AMMP in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds) in a
standard 5 mm NMR tube.

» Instrument Setup: Use a spectrometer operating at a frequency of at least 400 MHz. Ensure the instrument is properly locked on
the deuterium signal of the solvent and shimmed to achieve optimal magnetic field homogeneity.

« Acquisition: Acquire the spectrum at a standard probe temperature (e.g., 298 K). A standard single-pulse sequence is typically
sufficient.

* Processing: Apply Fourier transformation to the Free Induction Decay (FID), followed by phase and baseline correction. Calibrate
the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO-ds at 6 2.50 ppm).
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. Chemical Shift (5, . . . .
Signal . Multiplicity Integration Assignment Rationale
ppm) (Predicted)

The broadness is
due to quadrupole
broadening from the
. 14N nucleus and

1 ~6.5-7.0 Broad Singlet 2H -NH2 ) )
potential chemical
exchange. The
chemical shift is

solvent-dependent.

This is the sole
proton on the
pyrimidine ring,
appearing as a

2 ~5.9-6.1 Singlet 1H H5 singlet. Its downfield
shift is due to the
electronegativity of
the adjacent ring
nitrogens.

The methoxy
protons are
deshielded by the
adjacent oxygen

3 ~3.8-3.9 Singlet 3H -OCHs atom, resulting in a
singlet in the typical
range for methoxy
groups on an
aromatic ring.

The methyl protons
attached to the
pyrimidine ring

) appear as a singlet,

4 ~22-24 Singlet 3H C6-CHs ) .

shifted slightly
downfield due to the
aromatic character

of the ring.

Note: The predicted chemical shifts are based on general principles and data from similar structures. Authoritative experimental
values are reported by Prabavathi and Nilufer (2015).[2]

13C NMR Spectroscopy

The proton-decoupled 3C NMR spectrum provides a count of the unique carbon environments in the molecule. For AMMP, all six
carbon atoms are chemically non-equivalent and should produce six distinct signals.

« Sample Preparation: A more concentrated sample is typically required. Dissolve 20-50 mg of AMMP in ~0.7 mL of deuterated
solvent in a 5 mm NMR tube.
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« Instrument Setup: Use a spectrometer equipped with a broadband probe, tuned to the 13C frequency (e.g., 100 MHz for a 400
MHz tH instrument).

e Acquisition: Employ a standard single-pulse experiment with proton decoupling (e.g., zgpg30). A longer relaxation delay (e.g., 2-5
seconds) may be necessary to observe quaternary carbons, which relax more slowly.

* Processing: Process the data similarly to the *H spectrum, referencing the chemical shifts to the solvent signal (e.g., DMSO-ds at
0 39.52 ppm).

] Chemical Shift (6, ppm) . .
Signal . Assignment Rationale
(Predicted)

The carbon atom bonded to

both a ring nitrogen and the

1 ~170-172 C4 ) )
highly electronegative oxygen
atom is the most deshielded.
This carbon, attached to two
2 ~168 - 170 C6 nitrogen atoms, also appears

significantly downfield.

The carbon bearing the amino
3 ~162 - 164 Cc2 group is highly deshielded due

to the adjacent nitrogen atoms.

This is the only C-H carbon in
4 ~85-90 C5 the ring. It is the most upfield of

the ring carbons.

The methoxy carbon appears in
5 ~53-55 -OCHs the typical aliphatic region for

carbons bonded to oxygen.

The methyl carbon attached to
6 ~23-25 C6-CHs the ring appears in the upfield

aliphatic region.

Note: The predicted chemical shifts are based on general principles. Authoritative experimental values are reported by Prabavathi
and Nilufer (2015).[2]

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation that
corresponds to the energy of molecular vibrations (stretching, bending, rocking). FTIR and FT-Raman are complementary
techniques that provide a detailed fingerprint of AMMP.

* Sample Preparation: Grind 1-2 mg of dry AMMP with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and
pestle until a fine, homogeneous powder is obtained.

« Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a transparent or translucent
pellet.
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« Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range
of 4000-400 cm~1.

e Background Correction: A background spectrum of the empty sample compartment should be recorded and automatically
subtracted from the sample spectrum.

The vibrational spectra of AMMP have been recorded and analyzed in detail, with assignments supported by DFT calculations.[2] A
similar study on a related copper complex also provides insight into the vibrational modes of the AMMP ligand.

Wavenumber (cm~*) Intensity Assighment Vibrational Mode
. Asymmetric & Symmetric
~ 3450 - 3300 Medium-Strong N-H
Stretch
~ 3050 - 3000 Weak-Medium C-H (Aromatic) Stretch
. . . Asymmetric & Symmetric
~ 2980 - 2850 Medium C-H (Aliphatic)
Stretch
~ 1640 - 1600 Strong C=N, C=C Ring Stretching
~ 1580 Strong NH:z Scissoring (Bending)
~ 1250 Strong Cc-0 Asymmetric Stretch
~ 1050 Medium C-0 Symmetric Stretch

Note: Values are representative and based on published data for AMMP and related pyrimidines.[2]
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Caption: Standard workflow for acquiring an FTIR spectrum using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron
lonization (EIl) is a common method that involves bombarding the molecule with high-energy electrons, causing ionization and
extensive fragmentation. The resulting fragmentation pattern is a unique fingerprint that helps to confirm the molecular weight and
elucidate the structure.

« Sample Introduction: Introduce a small amount of AMMP into the ion source, typically via a direct insertion probe or as the eluent
from a Gas Chromatography (GC) column.
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« lonization: Bombard the vaporized sample with a beam of 70 eV electrons. This energy is sufficient to ionize the molecule and

induce reproducible fragmentation.

« Mass Analysis: Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole), which separates them

based on their m/z ratio.

« Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass

spectrum.

The mass spectrum of AMMP is expected to show a molecular ion peak corresponding to its molecular weight (139.16).

e Molecular lon (M*e): The peak at m/z 139 confirms the molecular weight of the compound. As it contains an odd number of

nitrogen atoms (3), the molecular ion peak will have an odd nominal mass, consistent with the Nitrogen Rule.

« Key Fragments: The fragmentation is driven by the stability of the aromatic ring and the nature of the substituents.

m/z Proposed Fragment Rationale
139 [CeHaN30O]*e Molecular lon (M*e)

Loss of a methyl radical from the methoxy
124 [M - CHs]*

group or the C6-methyl group.

Loss of a formyl radical, likely involving

110 [M - CHOJ*

rearrangement of the methoxy group.

Subsequent loss of carbon monoxide from

96 [M - CHs - COJ*

the m/z 124 fragment.

digraph "MS Fragmentation" {
graph [splines=orthol;

node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica"l];

edge [color="#EA4335", penwidth=1.5];

M [label="AMMP\nm/z = 139"];

F1 [label="[M - CHz]*\nm/z = 124"];

F2 [label="[M - CHO]*\nm/z = 110"];

F3 [label="[M - CHs - CO]*\nm/z = 96"];

M -> F1 [label="- <CHs"];
M -> F2 [label="- +CHO0"];
F1 -> F3 [label="- C0"];
}

Caption: A plausible EIl fragmentation pathway for 2-Amino-4-methoxy-6-methylpyrimidine.

Conclusion
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The collective spectroscopic data from NMR, IR, and Mass Spectrometry provide a unique and unambiguous fingerprint for the
structural confirmation of 2-Amino-4-methoxy-6-methylpyrimidine. The *H and 3C NMR spectra define the carbon-hydrogen
framework, IR spectroscopy confirms the presence of key functional groups (NHz, OCHs, C=N), and mass spectrometry verifies the
molecular weight and provides insight into the molecule's stability and fragmentation pathways. This guide, grounded in authoritative
experimental and theoretical studies, serves as a reliable technical resource for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic
procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the
fithess of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our
Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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